molecular formula C14H21ClN6O4 B613253 Ac-Arg-Pna HCl CAS No. 40127-26-2

Ac-Arg-Pna HCl

Cat. No. B613253
CAS RN: 40127-26-2
M. Wt: 372.81
InChI Key: DIZLHGPXAQZDTN-YDALLXLXSA-N
Attention: For research use only. Not for human or veterinary use.
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Scientific Research Applications

  • Ac-Arg-Pna HCl has been investigated for its kinetic parameters in the hydrolysis by trypsin, revealing insights into enzyme-substrate interactions and potential applications in enzymology and drug development (Juliano & Juliano, 1985).

  • The efficient synthesis of N alpha-acetylarginine methylamide, which includes Ac-Arg-(p-TosH or HCl)-NHMe, has been described, contributing to the understanding of peptide synthesis and modifications for potential therapeutic applications (Wiese, Naithani, & Zahn, 1987).

  • Chromogenic substrates of bovine beta-trypsin, including Ac-Arg-Pna HCl derivatives, have been used to study the influence of amino acid residues on enzyme interactions, which is crucial in the development of enzyme inhibitors and diagnostic tools (Lesner, Kupryszewski, & Rolka, 2001).

  • PNAs, including Ac-Arg-Pna HCl, have applications in gene therapy, diagnostic devices, and as molecular tools for nucleic acid manipulations. Their unique chemical, physical, and biological properties, such as high biostability and hybridization affinity, make them potential candidates for antisense and antigene therapies (Ray & Nordén, 2000).

  • Ac-Arg-Pna HCl derivatives have been studied as chromogenic and fluorogenic substrates for various proteases, contributing to the understanding of enzyme specificity and potential applications in drug discovery and enzymatic analysis (Juliano et al., 1999).

Safety And Hazards

The safety data sheet for “Ac-Arg-Pna HCl” indicates that it is not classified as hazardous according to Regulation (EC) No. 1272/20085. In case of inhalation or contact with skin or eyes, it is recommended to seek medical advice5. The substance should be stored at temperatures below -15°C5.


properties

IUPAC Name

(2S)-2-acetamido-5-(diaminomethylideneamino)-N-(4-nitrophenyl)pentanamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N6O4.ClH/c1-9(21)18-12(3-2-8-17-14(15)16)13(22)19-10-4-6-11(7-5-10)20(23)24;/h4-7,12H,2-3,8H2,1H3,(H,18,21)(H,19,22)(H4,15,16,17);1H/t12-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DIZLHGPXAQZDTN-YDALLXLXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC(CCCN=C(N)N)C(=O)NC1=CC=C(C=C1)[N+](=O)[O-].Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)N[C@@H](CCCN=C(N)N)C(=O)NC1=CC=C(C=C1)[N+](=O)[O-].Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21ClN6O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.81 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ac-Arg-Pna HCl

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
R Kaiser-Alexnat - Journal of invertebrate pathology, 2009 - Elsevier
… The pNA substrate Ac-Arg pNA·HCl (acetate-argentine pNA·HCl) has been described as a … Thus, the substrate Ac-Arg pNA·HCl was not suitable to detect papain in the midgut juice of …
Number of citations: 37 www.sciencedirect.com
H TSUNEMATSU, H NISHIMURA… - The Journal of …, 1985 - academic.oup.com
… Z-Arg-pNA • HC1 and AcArg-pNA-HCl were synthesized as described by Somorin et al. (8). Bz-GPA-OEt • HC1 and BzGPA-pNA-HBr were prepared as reported previously (2, 3). …
Number of citations: 29 academic.oup.com
R Kaiser-Alexnat, J Huber, W Büchs, GA Langenbruch - 2009 - researchgate.net
… Das Substrat Ac-Arg pNA·HCl war laut Hersteller als spezifisch für die Cystein-Endopeptidase … Somit war Ac-Arg pNA·HCl nicht als Substrat für den Nachweis von Papain geeignet. …
Number of citations: 0 www.researchgate.net

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